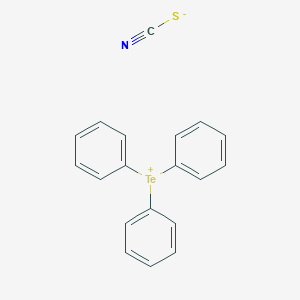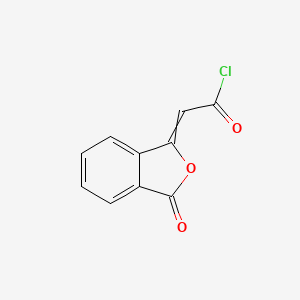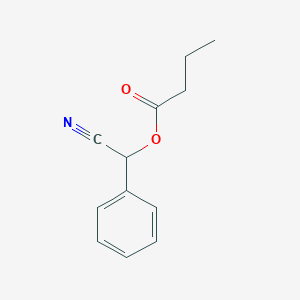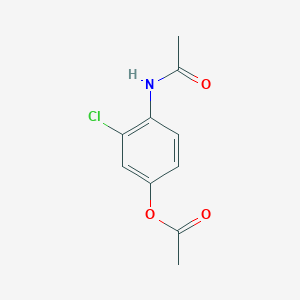
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two carboxylic acid groups at the 2 and 3 positions of the thiophene ring, a phenyl group at the 4 position, and two methyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester typically involves the esterification of 2,3-thiophenedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to methyl esters.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its phenyl and ester groups allow for interactions with biological macromolecules, potentially leading to the modulation of enzyme activities and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Thiophenedicarboxylic acid, dimethyl ester
- 3,4-Thiophenedicarboxylic acid, dimethyl ester
- 2,3-Furandicarboxylic acid, dimethyl ester
Comparison:
- 2,5-Thiophenedicarboxylic acid, dimethyl ester: Similar in structure but with carboxylic acid groups at the 2 and 5 positions. It has different reactivity and applications.
- 3,4-Thiophenedicarboxylic acid, dimethyl ester: Carboxylic acid groups at the 3 and 4 positions, leading to different chemical properties and uses.
- 2,3-Furandicarboxylic acid, dimethyl ester: Contains an oxygen atom in the ring instead of sulfur, resulting in different electronic properties and reactivity.
2,3-Thiophenedicarboxylic acid, 4-phenyl-, dimethyl ester stands out due to its unique combination of functional groups and the presence of a phenyl ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61206-94-8 |
|---|---|
Molekularformel |
C14H12O4S |
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
dimethyl 4-phenylthiophene-2,3-dicarboxylate |
InChI |
InChI=1S/C14H12O4S/c1-17-13(15)11-10(9-6-4-3-5-7-9)8-19-12(11)14(16)18-2/h3-8H,1-2H3 |
InChI-Schlüssel |
IHOCKYNEQLNHKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)

![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)

![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)

